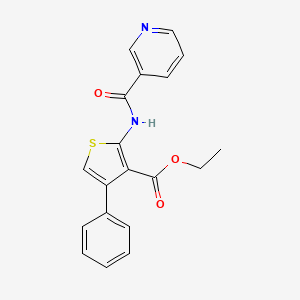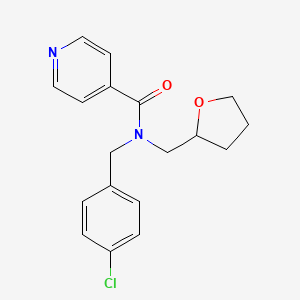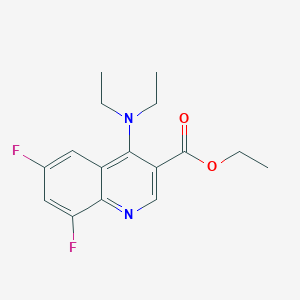![molecular formula C21H19NO4 B12121479 4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)
4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-(2-methylindolinyl)-2-oxoethoxy derivatives. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with epichlorohydrin in the presence of potassium carbonate under reflux conditions . This reaction yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which is further reacted with 2-methylindolin-2-one to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarin derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholine esterase, which is involved in neurodegenerative diseases like Alzheimer’s . It also exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-7-hydroxycoumarin: Known for its antimicrobial and antioxidant activities.
7-Amino-4-methylcoumarin: Used as a fluorescent probe in biochemical assays.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: An intermediate in the synthesis of various coumarin derivatives
Uniqueness
4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one stands out due to its unique structure, which combines the coumarin and indolinone moieties. This structural combination enhances its biological activities and makes it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C21H19NO4 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-methyl-7-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C21H19NO4/c1-13-9-21(24)26-19-11-16(7-8-17(13)19)25-12-20(23)22-14(2)10-15-5-3-4-6-18(15)22/h3-9,11,14H,10,12H2,1-2H3 |
Clave InChI |
JUTXZDAOFOHLJW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2N1C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12121420.png)



![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester](/img/structure/B12121444.png)


![1-(Furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea](/img/structure/B12121457.png)


![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)
